molecular formula C22H24ClN3O4S B11166926 4-(4-Chloro-2-methylphenoxy)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}butanamide

4-(4-Chloro-2-methylphenoxy)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}butanamide

Cat. No.: B11166926
M. Wt: 462.0 g/mol
InChI Key: JLTCFSMJTVAUSK-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenoxy)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a phenoxy group, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenoxy)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate halogenating agent under controlled conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a chlorinated phenol reacts with the thiadiazole intermediate.

    Formation of the Butanamide Chain: The final step involves the reaction of the intermediate with a butanoyl chloride derivative to form the butanamide chain.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenoxy)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-2-methylphenoxy)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenoxy)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Chloro-2-methylphenoxy)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}butanamide shares structural similarities with other thiadiazole derivatives, such as:
    • 4-(4-Chlorophenoxy)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}butanamide
    • 4-(4-Methylphenoxy)-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}butanamide

Uniqueness

    Unique Structural Features: The presence of both the chloro and dimethoxyphenyl groups in the compound’s structure imparts unique chemical and biological properties.

    Distinct Biological Activities: The specific arrangement of functional groups may result in distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C22H24ClN3O4S

Molecular Weight

462.0 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]butanamide

InChI

InChI=1S/C22H24ClN3O4S/c1-14-11-16(23)7-9-17(14)30-10-4-5-20(27)24-22-26-25-21(31-22)13-15-6-8-18(28-2)19(12-15)29-3/h6-9,11-12H,4-5,10,13H2,1-3H3,(H,24,26,27)

InChI Key

JLTCFSMJTVAUSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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